molecular formula C11H5Br2F4N3O B4380533 4-bromo-N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4380533
M. Wt: 430.98 g/mol
InChI Key: QWSNBKQRAWMMOY-UHFFFAOYSA-N
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Description

4-bromo-N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and pyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the bromine atoms: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under coupling conditions, often using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA, acetic acid as solvent.

    Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or partially reduced compounds.

Scientific Research Applications

4-bromo-N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2,3,5,6-tetrafluoroaniline: Shares the tetrafluorophenyl group but lacks the pyrazole and carboxamide functionalities.

    1-methyl-1H-pyrazole-3-carboxamide: Contains the pyrazole and carboxamide groups but lacks the bromine and fluorine atoms.

Uniqueness

4-bromo-N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to the combination of bromine, fluorine, and pyrazole functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Br2F4N3O/c1-20-2-3(12)9(19-20)11(21)18-10-7(16)5(14)4(13)6(15)8(10)17/h2H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSNBKQRAWMMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C(=C(C(=C2F)F)Br)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Br2F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
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4-bromo-N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 6
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4-bromo-N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

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